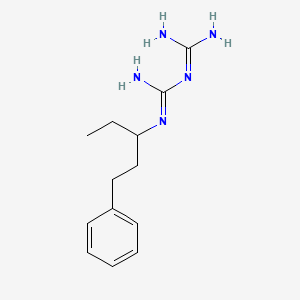
N-(Diaminomethylidene)-N''-(1-phenylpentan-3-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a phenyl group attached to a pentane chain, which is further connected to a guanidine moiety. The presence of both the phenyl and guanidine groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine typically involves the reaction of a suitable amine with a guanidine derivative. One common method involves the reaction of 1-phenylpentan-3-amine with cyanamide under acidic conditions to form the desired guanidine compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives and other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with these targets, modulating their activity. Additionally, the phenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine can be compared with other guanidine derivatives, such as:
N-(Diaminomethylidene)-N’'-phenylguanidine: Lacks the pentane chain, resulting in different chemical properties and reactivity.
N-(Diaminomethylidene)-N’'-(1-phenylbutan-3-yl)guanidine: Similar structure but with a shorter carbon chain, which may affect its solubility and biological activity.
N-(Diaminomethylidene)-N’'-(1-phenylhexan-3-yl)guanidine: Longer carbon chain, potentially leading to different physical and chemical properties.
The uniqueness of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine lies in its specific combination of the phenyl group and the pentane chain, which imparts distinct chemical and biological properties compared to other guanidine derivatives.
Properties
CAS No. |
790641-80-4 |
|---|---|
Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(1-phenylpentan-3-yl)guanidine |
InChI |
InChI=1S/C13H21N5/c1-2-11(17-13(16)18-12(14)15)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H6,14,15,16,17,18) |
InChI Key |
JESZFFKVKVFXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CC=CC=C1)N=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


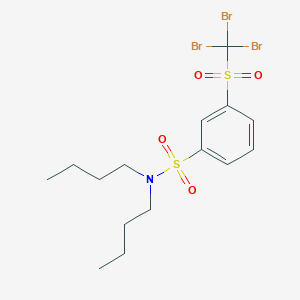
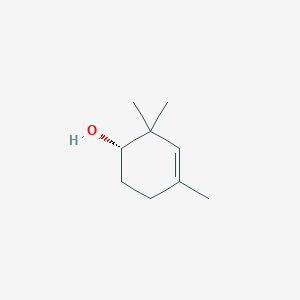
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
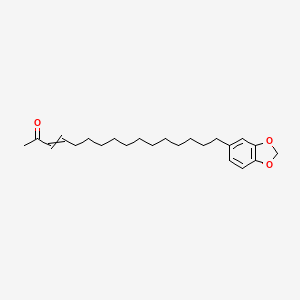
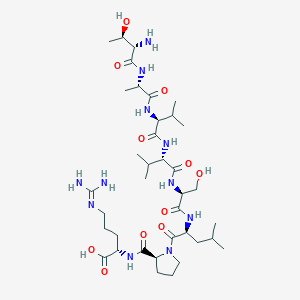
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
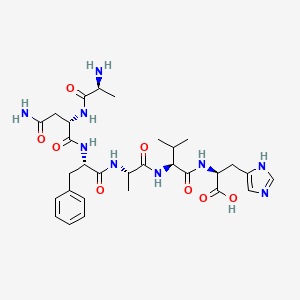
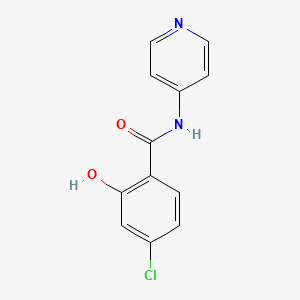
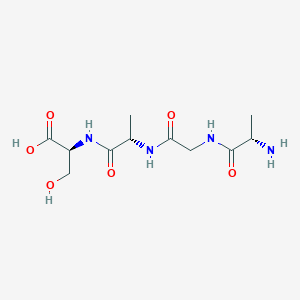

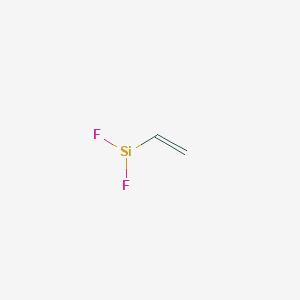
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
